molecular formula C12H24O2 B13944715 Methyl 2,4,6-trimethyloctanoate CAS No. 54984-07-5

Methyl 2,4,6-trimethyloctanoate

Cat. No.: B13944715
CAS No.: 54984-07-5
M. Wt: 200.32 g/mol
InChI Key: RBRLRKACDFDWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4,6-trimethyloctanoate is an organic compound with the molecular formula C12H24O2 It is a methyl ester derivative of 2,4,6-trimethyloctanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4,6-trimethyloctanoate can be synthesized through esterification reactions. One common method involves the reaction of 2,4,6-trimethyloctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,6-trimethyloctanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: 2,4,6-trimethyloctanoic acid.

    Reduction: 2,4,6-trimethyloctanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2,4,6-trimethyloctanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It can be utilized in studies involving ester metabolism and enzymatic reactions.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4,6-trimethyloctanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases, enzymes that specifically target ester bonds. The released products can then participate in further biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4,6-trimethylheptanoate
  • Methyl 2,4,6-trimethylnonanoate
  • Ethyl 2,4,6-trimethyloctanoate

Uniqueness

Methyl 2,4,6-trimethyloctanoate is unique due to its specific chain length and branching pattern, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

54984-07-5

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

methyl 2,4,6-trimethyloctanoate

InChI

InChI=1S/C12H24O2/c1-6-9(2)7-10(3)8-11(4)12(13)14-5/h9-11H,6-8H2,1-5H3

InChI Key

RBRLRKACDFDWRL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)CC(C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.